3-(2-Bromoethyl)furan

Cationic cyclization Natural product synthesis Furan-terminated cyclization

3-(2-Bromoethyl)furan (CAS 98126-46-6) is a β-substituted bromoalkyl furan derivative, classified as a halogenated heterocyclic building block. Its molecular structure comprises a furan ring bearing a bromoethyl side chain at the 3-position, conferring a molecular weight of approximately 175.02 g/mol and a predicted boiling point of 165.1±15.0 °C.

Molecular Formula C6H7BrO
Molecular Weight 175.02 g/mol
CAS No. 98126-46-6
Cat. No. B1268619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)furan
CAS98126-46-6
Molecular FormulaC6H7BrO
Molecular Weight175.02 g/mol
Structural Identifiers
SMILESC1=COC=C1CCBr
InChIInChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
InChIKeyORNSEMITWVIZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)furan (CAS 98126-46-6): A Regiospecific Furan-Based Building Block for Annulation and Heterocycle Synthesis


3-(2-Bromoethyl)furan (CAS 98126-46-6) is a β-substituted bromoalkyl furan derivative, classified as a halogenated heterocyclic building block [1]. Its molecular structure comprises a furan ring bearing a bromoethyl side chain at the 3-position, conferring a molecular weight of approximately 175.02 g/mol and a predicted boiling point of 165.1±15.0 °C . The compound serves as a synthetic intermediate for constructing annulated furan systems and complex heterocyclic frameworks through nucleophilic substitution and cross-coupling reactions [1].

Why 3-(2-Bromoethyl)furan Cannot Be Replaced by Its 2-Regioisomer or Saturated Analog in Key Synthetic Sequences


The substitution pattern of the bromoethyl group on the furan ring profoundly influences reactivity outcomes in cycloaddition and annulation chemistry [1]. Experimental and computational studies on intramolecular Diels–Alder reactions of furan (IMDAF) have demonstrated that halogenation of the furan moiety, including bromine substitution, significantly accelerates reaction rates and increases yields relative to non-halogenated analogs [2]. Critically, the position of substitution—whether at the 2-, 3-, or 5-position—affects both the rate enhancement and the stereochemical course of the cyclization [1]. Therefore, the 3-(2-bromoethyl) regioisomer is not interchangeable with the 2-(2-bromoethyl) isomer (CAS 123217-93-6) or the saturated tetrahydrofuran analog (CAS 1229624-12-7) in synthetic routes where the precise orientation of the bromoethyl chain dictates cyclization geometry and product distribution .

Quantitative Differentiation Evidence: 3-(2-Bromoethyl)furan vs. Structural Analogs


Furan-Terminated Cationic Cyclization: 3-Substitution Enables Synthesis of Nakafuran 9 Skeleton

The 3-(2-bromoethyl)furan scaffold, when converted to the corresponding Grignard reagent, serves as a critical nucleophile in CuCN-moderated SN2′ additions to vinyl epoxides. This transformation specifically enables the preparation of allylic alcohol substrates for furan-terminated cationic cyclizations, a route that has been successfully applied to the synthesis of nakafuran 9 (43) . The use of the 3-substituted isomer, 2-(3-furyl)-1-bromoethane, is essential for achieving the correct connectivity; the 2-substituted isomer (2-(2-furyl)ethyl bromide) would lead to a different cyclization precursor and ultimately a distinct fused ring system .

Cationic cyclization Natural product synthesis Furan-terminated cyclization

Electrochemical Annulation: 3-(2-Bromoethyl)furan as a Precursor for Stereoselective cis-Fused Ring Systems

3-(2-Bromoethyl)furan participates in electrochemical oxidative coupling with silyl enol ethers to produce annulated furan systems. The two-step annulation proceeds via initial oxidation of the silyl enol ether to a radical cation, followed by furan-terminated cyclization . This method has been shown to be quite general for forming six-membered rings in good yields and exhibits high stereoselectivity, leading to the formation of cis-fused systems . While the reference does not provide a direct comparator dataset, the reaction's tolerance for a variety of functional groups and its stereoselective outcome represent a class-level advantage over non-electrochemical annulation approaches that may require harsher conditions or offer lower stereocontrol.

Electroorganic synthesis Annulated furans Radical cation cyclization

Halogenation Accelerates Intramolecular Diels–Alder Reactions of Furan (IMDAF) Relative to Non-Halogenated Analogs

Comprehensive synthetic and computational studies have established that halogenation of the furan moiety facilitates intramolecular Diels–Alder reactions (IMDAF). Bromo-substituted furanyl amides proceed at a much faster rate and in higher yield than non-halogenated analogs [1][2]. The rate acceleration is observed regardless of whether the halogen is placed at the 3- or 5-position of the furan ring [1]. Quantum mechanical calculations attribute this effect to increased reaction exothermicities, which decrease activation enthalpies and increase barriers to retrocycloadditions [1]. While these studies did not specifically employ 3-(2-bromoethyl)furan, the findings establish a class-level principle: bromo-substituted furans exhibit enhanced IMDAF reactivity compared to non-halogenated furan derivatives [2].

IMDAF Cycloaddition kinetics Halogen substituent effects

Aromatic Furan vs. Saturated Tetrahydrofuran Core: Differential Reactivity and Application Scope

3-(2-Bromoethyl)furan possesses an aromatic furan core, whereas 3-(2-bromoethyl)tetrahydrofuran (CAS 1229624-12-7) features a fully saturated tetrahydrofuran (THF) ring. The aromatic furan ring is electron-rich and can participate in electrophilic aromatic substitution, cycloaddition reactions (e.g., IMDAF), and π–π stacking interactions, which are not accessible to the saturated analog [1]. Conversely, the saturated THF analog may offer greater stability toward oxidation and different solubility properties. The choice between these two scaffolds depends on whether the downstream chemistry requires an aromatic or an aliphatic ether core; they are not synthetically equivalent .

Heterocyclic core electronics Aromatic vs. aliphatic Reactivity tuning

Optimal Procurement and Research Scenarios for 3-(2-Bromoethyl)furan Based on Quantitative Evidence


Synthesis of cis-Fused Annulated Furans via Electrochemical Oxidative Coupling

Researchers developing electroorganic methodologies for constructing annulated furan systems should procure 3-(2-bromoethyl)furan. As demonstrated by Sperry et al., this building block participates in two-step electrochemical annulation with silyl enol ethers to yield cis-fused six-membered ring systems in good yields with high stereoselectivity . The method is tolerant of diverse functional groups and offers an alternative to traditional acid- or metal-catalyzed cyclizations .

Furan-Terminated Cationic Cyclization for Natural Product Total Synthesis

For total synthesis efforts targeting furanoterpenoid natural products such as nakafuran 9 or related fused and bridged ring systems, the 3-substituted regioisomer is mechanistically required. The Tanis group demonstrated that the Grignard reagent derived from 3-(2-bromoethyl)furan (as 2-(3-furyl)-1-bromoethane) undergoes CuCN-moderated addition to vinyl epoxides, setting the stage for furan-terminated cationic cyclizations that form six- and seven-membered rings . The 2-substituted isomer would not afford the correct connectivity for this transformation .

Accelerated Intramolecular Diels–Alder Reactions (IMDAF) of Brominated Furan Substrates

Investigators studying intramolecular Diels–Alder reactions of furan (IMDAF) may benefit from selecting 3-(2-bromoethyl)furan as a brominated furan precursor. Studies by Padwa et al. and Rae demonstrate that bromine substitution on the furan ring significantly accelerates IMDAF reaction rates and improves yields relative to non-halogenated furans, an effect attributed to increased reaction exothermicities and stabilization of the cycloadduct [1][2]. The 3-position substitution of the furan core in this building block aligns with the reported rate-enhancing effects of halogen placement at the 3- or 5-position [1].

Nucleophilic Substitution for Alkylation and Heterocycle Construction

The reactive bromoethyl side chain of 3-(2-bromoethyl)furan enables efficient nucleophilic substitution and cross-coupling reactions for constructing complex heterocyclic frameworks. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, where furan-based motifs are frequently explored for bioactive properties [3]. Its utility is distinct from the saturated tetrahydrofuran analog, which lacks the aromatic character required for many heterocycle-forming transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromoethyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.